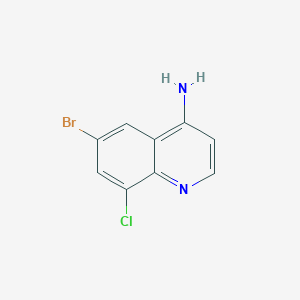
6-Bromo-8-chloroquinolin-4-amine
Descripción general
Descripción
6-Bromo-8-chloroquinolin-4-amine is a chemical compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 . It is a versatile material used extensively in scientific research. Its unique properties make it ideal for various applications, ranging from pharmaceutical studies to organic synthesis.
Synthesis Analysis
Quinoline, the core structure of this compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is substituted at the 6th position by a bromine atom and at the 8th position by a chlorine atom .Chemical Reactions Analysis
Quinoline and its analogues, including this compound, can undergo a wide range of chemical reactions . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Agent Development
6-Bromo-8-chloroquinolin-4-amine serves as a crucial intermediate in the synthesis of compounds with significant anticancer properties. For instance, the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine highlights the compound's role in inducing apoptosis and its efficacy as an anticancer agent with high blood-brain barrier penetration, demonstrating its potential in treating brain and other cancer types (Sirisoma et al., 2009).
Synthetic Chemistry Applications
The compound also finds extensive use in synthetic chemistry, aiding in the preparation of various quinoline derivatives. Research on the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one showcases its utility in generating starting materials for further chemical reactions, underlining its importance in the field of chemical synthesis (Wlodarczyk et al., 2011).
Antibacterial Properties
Moreover, the synthesis and exploration of new 8-nitrofluoroquinolone derivatives derived from this compound reveal promising antibacterial properties. This highlights the compound's role in developing new antibacterial agents with potential applications in treating infections caused by various bacteria strains (Al-Hiari et al., 2007).
Metabolite Profiling
In the context of biochemical analysis, this compound derivatives are utilized in comprehensive profiling and quantitation of amine group-containing metabolites. This application is vital for identifying and quantifying a wide range of biologically significant compounds, thereby contributing to advances in metabolomics and biochemical research (Boughton et al., 2011).
Ligand Development for Protein Domains
The compound's derivatives have been utilized in the development of ligands for protein domains, such as the Src homology 3 (SH3) domain, which plays a significant role in mediating protein-protein interactions critical for various biological processes. This research area opens up new pathways for therapeutic interventions targeting protein-protein interactions (Smith et al., 2008).
Safety and Hazards
The safety information for 6-Bromo-8-chloroquinolin-4-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
6-bromo-8-chloroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGRLMCLMIODHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



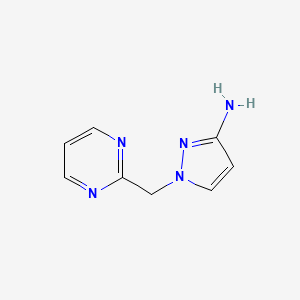

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)
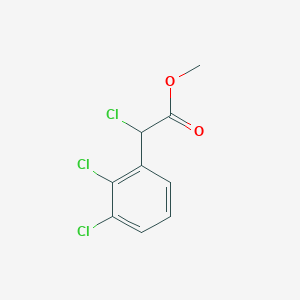
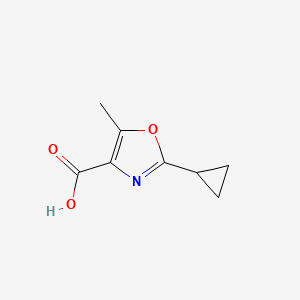

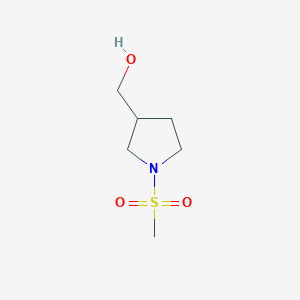
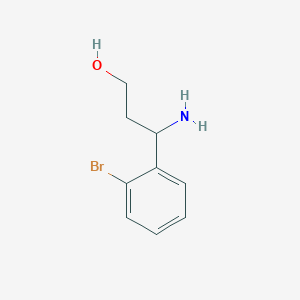
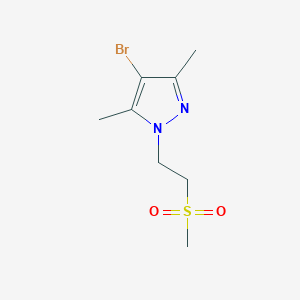
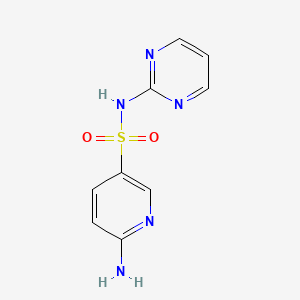
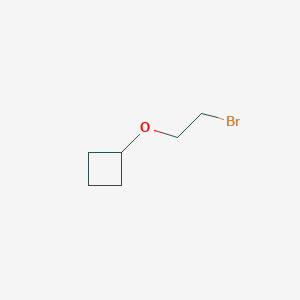
![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
